molecular formula C15H23BO2 B13658860 2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13658860
M. Wt: 246.15 g/mol
InChI Key: RIHILKGXXNZBMI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to a dioxaborolane ring. Its unique structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 2,4-Dimethylbenzoic acid or 2,4-dimethylbenzyl alcohol.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs and bioactive molecules.

    Industry: Used in the synthesis of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the desired carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzyl alcohol
  • 2,4-Dimethylbenzyl chloride
  • 5-(2,4-Dimethylbenzyl)pyrrolidin-2-one

Uniqueness

2-(2,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and efficiency in Suzuki-Miyaura coupling reactions. Its dioxaborolane ring provides a stable boron source, making it more effective than other boron reagents.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-11-7-8-13(12(2)9-11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3

InChI Key

RIHILKGXXNZBMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)C)C

Origin of Product

United States

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